![molecular formula C19H17N5O2 B2673657 N-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 393786-56-6](/img/structure/B2673657.png)
N-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method is the condensation of 3,4-dimethoxyaniline with phenylhydrazine followed by cyclization with a suitable pyrimidinone derivative under acidic conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for efficiency and cost-effectiveness. Large-scale reactors and continuous flow processes are employed to handle the chemical reactions. Purification steps, such as recrystallization or chromatography, are crucial to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Reactivity with Electrophiles
The pyrazolo[3,4-d]pyrimidine core undergoes electrophilic substitution at nitrogen and carbon positions:
-
Nitrogen Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C to form N-alkylated derivatives.
-
Acylation : Acetic anhydride in pyridine selectively acetylates the primary amine group.
-
Halogenation : Treatment with N-bromosuccinimide (NBS) in CCl₄ introduces bromine at the C6 position of the pyrimidine ring.
Reaction Outcomes
Reaction Type | Conditions | Product | Notes |
---|---|---|---|
Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methyl derivative | Improved solubility in polar solvents |
Acylation | Ac₂O, pyridine, rt | Acetylated amine | Confirmed via IR (ν=1680 cm⁻¹, C=O stretch) |
Bromination | NBS, CCl₄, AIBN | 6-Bromo derivative | Used for further cross-coupling reactions |
Cross-Coupling Reactions
The compound participates in transition-metal-catalyzed reactions due to its halogenated derivatives:
-
Suzuki Coupling : The 6-bromo derivative reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ to yield biaryl analogs .
-
Buchwald-Hartwig Amination : Forms C–N bonds with secondary amines under Pd catalysis .
Example Reaction
C19H17N5O2+PhB OH 2Pd PPh3 4C25H21N5O2+HBr
Yield: 58–65%.
Acid/Base-Mediated Transformations
-
Deprotonation : The NH group in the pyrimidine ring reacts with strong bases (e.g., NaH) to form salts, enhancing solubility for further functionalization .
-
Hydrolysis : Under acidic conditions (HCl, reflux), the methoxy groups are cleaved to hydroxyl groups, though this is less common due to steric hindrance.
Biological Activity and Associated Reactions
While not a direct chemical reaction, the compound’s antiproliferative activity stems from its interaction with cellular targets:
-
Kinase Inhibition : Binds to ATP pockets of cyclin-dependent kinases (CDKs) via hydrogen bonding (N–H···O) and π-stacking interactions .
-
Metabolic Oxidation : Liver microsomes oxidize the methoxy groups to quinones, a pathway studied via LC-MS .
Key Pharmacological Reactions
Target | Interaction Type | IC₅₀ |
---|---|---|
CDK2 | Competitive inhibition | 0.42 μM |
PARP-1 | Allosteric modulation | 1.8 μM |
Stability and Degradation
-
Thermal Stability : Decomposes above 220°C, forming aromatic amines and CO₂.
-
Photodegradation : UV light induces ring-opening reactions, detected via HPLC-MS .
Industrial-Scale Modifications
For large-scale production, microwave-assisted synthesis reduces reaction times by 70% compared to conventional heating. Flow chemistry methods achieve 85% purity without column chromatography.
Applications De Recherche Scientifique
Pharmacological Applications
N-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has shown promise in several pharmacological areas:
1. Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines possess significant anticancer properties. For instance, a study indicated that compounds with similar structures inhibited tumor growth in MCF-7 breast cancer cells and induced apoptosis through various mechanisms including cell cycle arrest and DNA fragmentation . The compound's ability to act as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) has been particularly noted, with IC50 values ranging from 0.3 to 24 µM across different assays .
2. Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory potential of pyrazolo[3,4-d]pyrimidine derivatives. These compounds were screened for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation pathways. In vitro studies showed promising results in reducing inflammatory markers .
3. Antiparasitic and Antifungal Activities
The compound class has been recognized for its antiparasitic and antifungal activities as well. The structural diversity of pyrazolo[3,4-d]pyrimidines allows for modifications that enhance their efficacy against specific pathogens .
Case Studies
Several case studies illustrate the practical applications of this compound:
Case Study 1: Cancer Treatment
In a controlled trial involving MCF-7 breast cancer cells, the compound demonstrated significant inhibition of cell proliferation and migration. The study concluded that this compound could serve as a lead candidate for developing new cancer therapies targeting EGFR and VEGFR pathways .
Case Study 2: Inflammatory Disorders
A study evaluating the anti-inflammatory effects of synthesized derivatives indicated that specific modifications led to enhanced COX inhibition compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This suggests potential applications in treating chronic inflammatory conditions .
Case Study 3: Antifungal Activity
Research on antifungal efficacy revealed that certain derivatives exhibited potent activity against Candida species, indicating their potential as alternative treatments for fungal infections resistant to conventional therapies .
Mécanisme D'action
The mechanism by which N-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Pyrazolo[3,4-d]pyrimidines: These compounds share a similar core structure and exhibit diverse biological activities.
Phenylhydrazones: Compounds containing phenylhydrazine derivatives often show comparable reactivity and applications.
Aminopyrazoles: These compounds are structurally related and have been studied for their pharmacological properties.
Uniqueness: N-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its specific substitution pattern and the presence of methoxy groups, which can influence its chemical behavior and biological activity.
Activité Biologique
N-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound with notable biological activity, particularly in the context of cancer research and kinase inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including its mechanisms of action, efficacy against specific cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C19H17N5O2 |
Molecular Weight | 347.37 g/mol |
LogP | 3.4821 |
Polar Surface Area | 59.288 Ų |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 1 |
The chemical structure features a pyrazolo-pyrimidine core substituted with a dimethoxyphenyl group, which is critical for its biological activity (ChemDiv) .
Research indicates that this compound exhibits significant inhibitory effects on various kinases, particularly the Pim family of kinases (Pim-1, Pim-2, and Pim-3). These kinases are implicated in cancer cell proliferation and survival. The compound demonstrated low nanomolar inhibition values (K_i values of 0.03 nM for Pim-1) .
Anticancer Activity
In vitro studies have shown that this compound has potent anticancer properties against several cancer cell lines:
- Cell Lines Tested :
- HEPG2 (liver cancer)
- MCF7 (breast cancer)
- A549 (lung cancer)
The compound exhibited IC50 values ranging from 25 nM to 77 nM across different cell lines, indicating its potential as an effective anticancer agent .
Structure-Activity Relationships (SAR)
The efficacy of this compound can be attributed to specific structural features:
- Dimethoxy Substitution : The presence of methoxy groups enhances lipophilicity and bioavailability.
- Phenyl Group : The phenyl substitution contributes to the compound's ability to interact with target proteins effectively.
Modifications to these substituents can lead to variations in potency and selectivity against different kinases .
Study on Antiproliferative Effects
A recent study evaluated the antiproliferative effects of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with standard chemotherapeutics such as doxorubicin. The compound was well-tolerated with minimal side effects observed .
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-25-16-9-8-13(10-17(16)26-2)23-18-15-11-22-24(19(15)21-12-20-18)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPSNQWRKXCHNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.